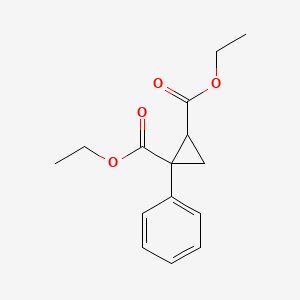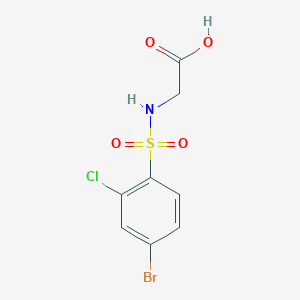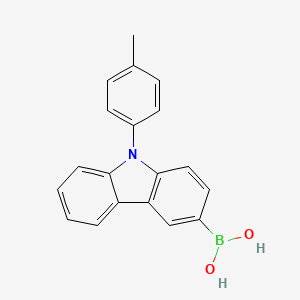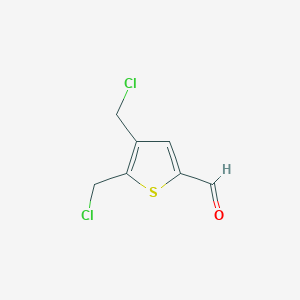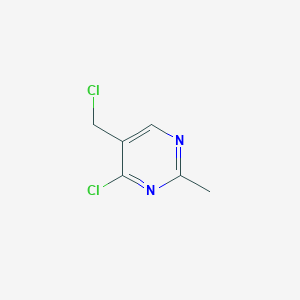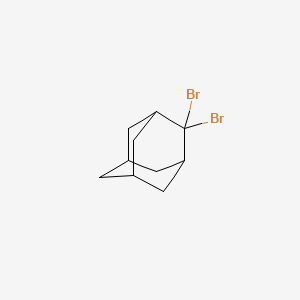
2,2-Dibromoadamantane
描述
2,2-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two bromine atoms attached to the second carbon of the adamantane framework. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoadamantane typically involves the bromination of adamantane. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron powder. The reaction is carried out at elevated temperatures, usually around 40-50°C, to achieve high yields of the desired product .
Industrial Production Methods: In an industrial setting, the bromination process is optimized for large-scale production. The reaction conditions are carefully controlled to ensure the efficient conversion of adamantane to this compound. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
化学反应分析
Types of Reactions: 2,2-Dibromoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form adamantane or other derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 2,2-dimethoxyadamantane or 2,2-dihydroxyadamantane.
Reduction: Formation of adamantane.
Oxidation: Formation of 2,2-diketoadamantane.
科学研究应用
2,2-Dibromoadamantane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Studied for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance polymers and nanomaterials .
作用机制
The mechanism of action of 2,2-Dibromoadamantane involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. In biological systems, the compound’s lipophilicity facilitates its incorporation into lipid membranes, potentially disrupting viral replication or cancer cell growth .
相似化合物的比较
- 1,3-Dibromoadamantane
- 1,3,5-Tribromoadamantane
- 1,3,5,7-Tetrabromoadamantane
Comparison: 2,2-Dibromoadamantane is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. This unique structure makes it particularly useful in applications requiring high thermal stability and specific chemical reactivity .
属性
IUPAC Name |
2,2-dibromoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-10(12)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNOVQSEAPAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


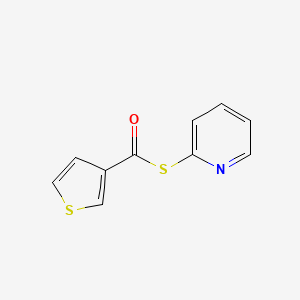
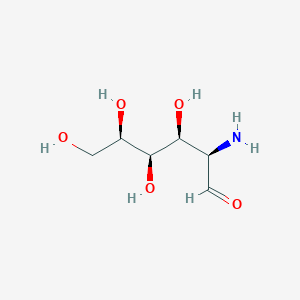
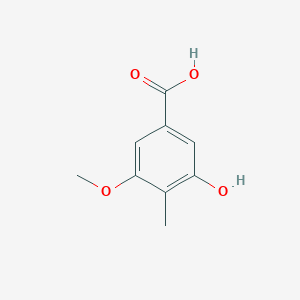
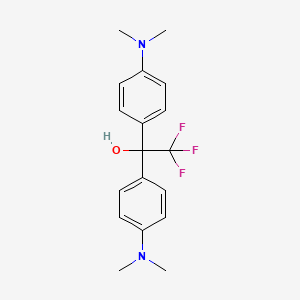
![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
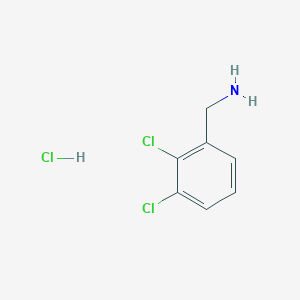
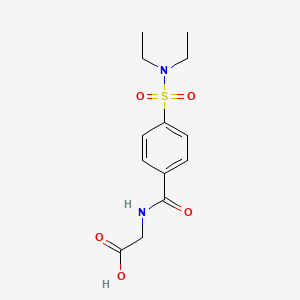
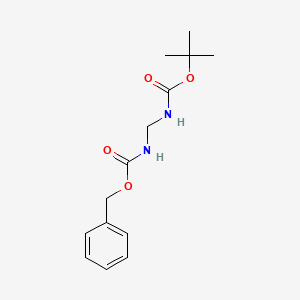
![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)
